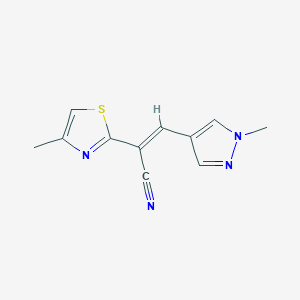![molecular formula C17H21N3O2 B7455455 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as CBP-307, is a small molecule drug that has been developed for various scientific research applications. This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
科学的研究の応用
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various cancers, and its inhibition has been shown to inhibit tumor growth. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function in animal models of neurodegenerative disorders, including Alzheimer's disease. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, including type 2 diabetes.
作用機序
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to induce autophagy, which is a cellular process that involves the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function by increasing the activity of various neurotransmitters, including acetylcholine and dopamine. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity by increasing the activity of various enzymes involved in glucose metabolism.
実験室実験の利点と制限
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are not yet fully established. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several potential future directions for scientific research. It can be further studied for its therapeutic potential in various cancers, neurodegenerative disorders, and metabolic disorders. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be studied for its potential use in combination with other drugs to enhance their efficacy. Further studies are also needed to establish the safety and efficacy of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in humans. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be a potential future direction for drug development.
Conclusion
In conclusion, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a small molecule drug that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has the potential to be a valuable tool in scientific research and drug development.
合成法
The synthesis of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 4-(4-aminopiperidin-1-yl)-1H-benzimidazol-2(3H)-one with cyclobutanecarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques.
特性
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(12-4-3-5-12)19-10-8-13(9-11-19)20-15-7-2-1-6-14(15)18-17(20)22/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYISODXUMLHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)


![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)
